Lipophilicity (Predicted LogP) of (6-Bromobenzo[D]isoxazol-3-YL)methanol Exceeds 6-Chloro, 6-Fluoro, and Unsubstituted Analogs by 0.11 to 0.76 LogP Units
The predicted octanol-water partition coefficient (LogP) of (6-Bromobenzo[D]isoxazol-3-YL)methanol is 2.0826, as computed by the Chemscene/ACD/Labs unified prediction engine . This value is +0.11 log units above the 6-chloro counterpart (LogP = 1.9735) , approximately +0.68 log units above the 6-fluoro analog (estimated LogP ≈1.4 based on ChemExper datasets) , and +0.76 log units above the unsubstituted benzo[d]isoxazol-3-ylmethanol (LogP = 1.3201) . The monotonic increase in LogP follows the halogen polarizability series (Br > Cl > F > H), consistent with the known contribution of halogen substitution to molecular lipophilicity in aromatic heterocycles.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.0826 |
| Comparator Or Baseline | 6-Cl analog: LogP = 1.9735; 6-F analog: LogP ≈1.4; Unsubstituted (H) analog: LogP = 1.3201 |
| Quantified Difference | ΔLogP vs. Cl: +0.11; vs. F: ≈+0.68; vs. H: +0.76 |
| Conditions | Predicted LogP values from ACD/Labs or XLogP3-AA computational models; consistent methodology within Chemscene and Leyan databases. |
Why This Matters
A LogP difference of +0.5 to +0.7 units can shift a compound across critical drug-likeness thresholds (e.g., CNS MPO desirability scores or Lipinski compliance boundaries), directly impacting candidate selection for CNS or systemic exposure programs.
